2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The compound’s structure features a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. This ring is known for its stability and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3,4-thiadiazole ring. The final product is obtained after purification and characterization using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound is known to induce apoptosis in cancer cells via a caspase-dependent pathway . It activates caspases 3 and 9, leading to the cleavage of key cellular proteins and ultimately cell death . Additionally, the compound can inhibit DNA replication by interacting with nucleic acids, further contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with various substituents on the thiadiazole ring.
Uniqueness
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADDIKJTKOILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203043 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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